X-NeuNAc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

科学的研究の応用

X-NeuNAc is widely used in scientific research for the following applications:

作用機序

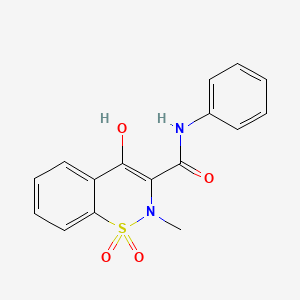

X-NeuNAcは、ノイラミニダーゼ酵素の基質として作用することでその効果を発揮します。 ノイラミニダーゼによって加水分解されると、this compoundはハロゲン化生成物を放出し、酸化されて暗青色の色素を形成します . この反応はノイラミニダーゼに特異的であり、その活性を定量化することができます . このプロセスに関与する分子標的は、ノイラミン酸のグリコシド結合を切断するノイラミニダーゼ酵素です .

類似の化合物との比較

This compoundは、ノイラミニダーゼ活性アッセイの発色基質として役立つという点でユニークです。類似の化合物には、以下が含まれます。

N-アセチルノイラミン酸(Neu5Ac): さまざまな生物学的プロセスで使用される一般的なシアル酸.

2-ケト-3-デオキシ-D-グリセロ-D-ガラクト-ノノニック酸(KDN): グリコシル化プロセスに関与する別のシアル酸.

This compoundは、発色性アッセイにおける特定の用途と、加水分解時に視覚的に検出可能な色素を生成する能力により際立っています .

Safety and Hazards

将来の方向性

The enzymatic synthesis of NeuAc using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation has been reported to produce NeuAc with high production efficiency . Future directions and strategies that can be followed to improve enzymatic synthesis of NeuAc have been suggested .

生化学分析

Biochemical Properties

X-NeuNAc plays a significant role in biochemical reactions. It is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form a dark blue pigment . This interaction with neuraminidase makes this compound a stable substrate for the enzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with this compound . After 1 hour, myelin-abundant regions showed intense fluorescence .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with neuraminidase. The hydrolysis of this compound by neuraminidase releases a halogenated product that undergoes rapid aerobic oxidation to form a dark blue pigment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in the rat brain, the fluorescence intensities caused by this compound were correlated with the sialidase activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of neuraminidase. It serves as a substrate for neuraminidase, an enzyme that plays a crucial role in the metabolism of sialic acids .

準備方法

合成経路と反応条件

X-NeuNAcは、インドール誘導体のハロゲン化に続いて、ハロゲン化インドールとN-アセチルノイラミン酸をカップリングすることにより合成されます . 反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒を使用することが含まれ、生成物の安定性を確保するために温度とpHを慎重に制御する必要があります .

工業的生産方法

This compoundの工業的生産には、反応条件を正確に制御するために自動化された反応器を使用した大規模合成が含まれます。 このプロセスには、高純度レベルを達成するための結晶化やクロマトグラフィーなどの精製工程が含まれています .

化学反応の分析

反応の種類

X-NeuNAcはノイラミニダーゼによって加水分解を受け、ハロゲン化生成物を放出し、これは好気的に急速に酸化されて暗青色の色素を形成します . この反応はノイラミニダーゼに特異的であり、その活性を定量化するのに使用されます .

一般的な試薬と条件

加水分解反応は、通常、生理学的pH条件(約pH7.3)下でノイラミニダーゼ酵素の存在下で行われます . 反応は、ノイラミニダーゼ活性を示す暗青色の色素の形成によって監視されます .

形成される主要な生成物

This compoundの加水分解から形成される主要な生成物は、ハロゲン化インドール-3-オールであり、これは急速な酸化を受けて5,5'-ジブロモ-4,4'-ジクロロインジゴを生成します .

科学研究への応用

This compoundは、以下の用途のために科学研究で広く使用されています。

類似化合物との比較

X-NeuNAc is unique in its ability to serve as a chromogenic substrate for neuraminidase activity assays. Similar compounds include:

N-acetylneuraminic acid (Neu5Ac): A common sialic acid used in various biological processes.

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): Another sialic acid involved in glycosylation processes.

This compound stands out due to its specific application in chromogenic assays and its ability to produce a visually detectable pigment upon hydrolysis .

特性

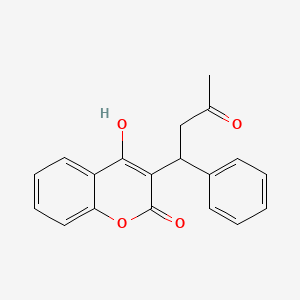

| { "Design of the Synthesis Pathway": "The synthesis of X-NeuNAc can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The starting material for this synthesis is N-acetylneuraminic acid (NeuNAc), which can be obtained from natural sources or synthesized in the laboratory. The first step involves the protection of the carboxylic acid group of NeuNAc as a methyl ester. The second step involves the protection of the hydroxyl groups at positions 4 and 7 as benzyl ethers. The third step involves the reduction of the double bond at position 2 using a reducing agent such as sodium borohydride. The fourth step involves the removal of the benzyl protecting groups using hydrogenation with palladium on carbon. The final step involves the deprotection of the methyl ester group using hydrochloric acid to obtain X-NeuNAc.", "Starting Materials": [ "N-acetylneuraminic acid (NeuNAc)", "Methyl iodide", "Sodium hydroxide", "Benzyl chloride", "Triethylamine", "Sodium borohydride", "Palladium on carbon", "Hydrogen gas", "Hydrochloric acid" ], "Reaction": [ "NeuNAc + Methyl iodide + Sodium hydroxide → Methyl ester of NeuNAc", "Methyl ester of NeuNAc + Benzyl chloride + Triethylamine → Compound 1", "Compound 1 + Benzyl chloride + Triethylamine → Compound 2", "Compound 2 + Sodium borohydride → Compound 3", "Compound 3 + Palladium on carbon + Hydrogen gas → Compound 4", "Compound 4 + Hydrochloric acid → X-NeuNAc" ] } | |

CAS番号 |

160369-85-7 |

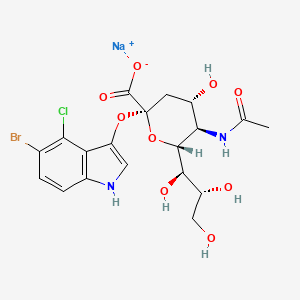

分子式 |

C19H22BrClN2NaO9 |

分子量 |

560.7 g/mol |

IUPAC名 |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |

InChIキー |

IZESFRHTHSKBEU-GNZCRVNMSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

外観 |

White to off-white solid powder. |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |

製品の起源 |

United States |

Q1: What is X-NeuNAc and what is its primary use in research?

A1: this compound, or 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid, is a histochemical substrate used for detecting sialidase activity. [] This means it allows researchers to visualize where and when sialidase enzymes are active within cells and tissues.

Q2: How does this compound compare to other reporter gene systems like GUS?

A2: While GUS (β-glucuronidase) remains a popular reporter gene due to its sensitivity and ease of use, researchers sought a compatible alternative for dual promoter studies and internal standardization of expression analyses. [] The study explored NAN (a codon-optimized sialidase gene) as a potential alternative to GUS.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

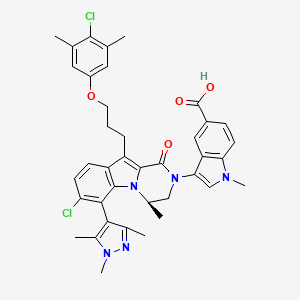

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)

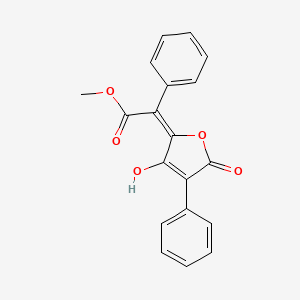

![4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611793.png)